molecular formula C8H5ClN2O2 B576974 2-Chloro-3-methylbenzimidazole-4,5-dione CAS No. 13265-30-0

2-Chloro-3-methylbenzimidazole-4,5-dione

Cat. No.: B576974
CAS No.: 13265-30-0
M. Wt: 196.59
InChI Key: MOLSNUWOMMQEEW-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbenzimidazole-4,5-dione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a chlorine atom and a methyl group attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylbenzimidazole-4,5-dione typically involves the chlorination of 1-methyl-1H-benzimidazole-6,7-dione. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylbenzimidazole-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-Chloro-3-methylbenzimidazole-4,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylbenzimidazole-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzimidazole ring play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-chlorobenzimidazole: Similar in structure but lacks the dione functionality.

    2-Chloro-4,5,6,7-tetrabromobenzimidazole: Contains additional bromine atoms, which can alter its reactivity and biological activity.

    1-Benzyl-2-chlorobenzimidazole: Features a benzyl group instead of a methyl group, affecting its chemical properties.

Uniqueness

2-Chloro-3-methylbenzimidazole-4,5-dione is unique due to the presence of both chlorine and methyl groups on the benzimidazole ring, which confer distinct chemical and biological properties

Properties

CAS No.

13265-30-0

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59

IUPAC Name

2-chloro-3-methylbenzimidazole-4,5-dione

InChI

InChI=1S/C8H5ClN2O2/c1-11-6-4(10-8(11)9)2-3-5(12)7(6)13/h2-3H,1H3

InChI Key

MOLSNUWOMMQEEW-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=O)C2=O)N=C1Cl

Synonyms

6,7-Benzimidazoledione,2-chloro-1-methyl-(7CI,8CI)

Origin of Product

United States

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